Cas no 1251024-07-3 (2-(2-methoxyethoxy)pyrimidin-5-amine)
2-(2-methoxyethoxy)pyrimidin-5-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(2-methoxyethoxy)pyrimidin-5-amine
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- MDL: MFCD14589343
2-(2-methoxyethoxy)pyrimidin-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B421330-10mg |
2-(2-methoxyethoxy)pyrimidin-5-amine |
1251024-07-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B421330-50mg |
2-(2-methoxyethoxy)pyrimidin-5-amine |
1251024-07-3 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B421330-100mg |
2-(2-methoxyethoxy)pyrimidin-5-amine |
1251024-07-3 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-210209-1g |
2-(2-methoxyethoxy)pyrimidin-5-amine |
1251024-07-3 | 95% | 1g |
$785.0 | 2023-09-16 | |
| Enamine | EN300-210209-5g |
2-(2-methoxyethoxy)pyrimidin-5-amine |
1251024-07-3 | 95% | 5g |
$2277.0 | 2023-09-16 | |
| Enamine | EN300-210209-10g |
2-(2-methoxyethoxy)pyrimidin-5-amine |
1251024-07-3 | 95% | 10g |
$3376.0 | 2023-09-16 | |
| Chemenu | CM435688-250mg |
2-(2-methoxyethoxy)pyrimidin-5-amine |
1251024-07-3 | 95%+ | 250mg |
$379 | 2024-08-03 | |
| Chemenu | CM435688-500mg |
2-(2-methoxyethoxy)pyrimidin-5-amine |
1251024-07-3 | 95%+ | 500mg |
$680 | 2024-08-03 | |
| Chemenu | CM435688-1g |
2-(2-methoxyethoxy)pyrimidin-5-amine |
1251024-07-3 | 95%+ | 1g |
$865 | 2024-08-03 | |
| Enamine | EN300-210209-0.05g |
2-(2-methoxyethoxy)pyrimidin-5-amine |
1251024-07-3 | 95% | 0.05g |
$182.0 | 2023-09-16 |
2-(2-methoxyethoxy)pyrimidin-5-amine Suppliers
2-(2-methoxyethoxy)pyrimidin-5-amine Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on 2-(2-methoxyethoxy)pyrimidin-5-amine
Professional Introduction to Compound with CAS No. 1251024-07-3 and Product Name: 2-(2-methoxyethoxy)pyrimidin-5-amine
The compound with the CAS number 1251024-07-3 and the product name 2-(2-methoxyethoxy)pyrimidin-5-amine represents a significant advancement in the field of pharmaceutical chemistry. This pyrimidine derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The compound's molecular structure, featuring a pyrimidine core substituted with a 2-methoxyethoxy group at the 5-position and an amine group, makes it a versatile scaffold for further chemical modifications and biological evaluations.
Recent research in the area of nucleoside analogs has highlighted the importance of pyrimidine derivatives in the development of antiviral and anticancer agents. The 2-(2-methoxyethoxy)pyrimidin-5-amine structure exhibits promising characteristics that make it an attractive candidate for such applications. The presence of the 2-methoxyethoxy side chain not only enhances solubility but also introduces potential sites for interactions with biological targets. This feature is particularly relevant in drug design, where optimizing solubility and bioavailability is crucial for therapeutic efficacy.
In the context of modern drug discovery, computational modeling and high-throughput screening have become indispensable tools for identifying lead compounds. The 2-(2-methoxyethoxy)pyrimidin-5-amine derivative has been subjected to rigorous computational studies to evaluate its binding affinity to various enzymes and receptors. Preliminary results suggest that this compound interacts favorably with several key targets, including enzymes involved in DNA replication and repair pathways. Such interactions are critical for developing novel therapeutic strategies against a range of diseases.
One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. The pyrimidine core can be further functionalized to create derivatives with enhanced pharmacological properties. For instance, modifications at the 6-position or the amine group could lead to compounds with improved selectivity or potency. Researchers have already explored various synthetic pathways to introduce different substituents into the 2-(2-methoxyethoxy)pyrimidin-5-amine framework, demonstrating its flexibility as a chemical scaffold.
The biological activity of 2-(2-methoxyethoxy)pyrimidin-5-amine has been evaluated in several preclinical studies. These studies have focused on its potential as an antiviral agent, particularly against RNA viruses. The compound's ability to inhibit viral replication by interfering with essential enzymatic processes has been demonstrated in vitro. Moreover, its structural features suggest that it may exhibit lower toxicity compared to existing antiviral drugs, making it a promising candidate for further development.
Another area where this compound shows promise is in the treatment of cancer. Pyrimidine derivatives have long been recognized for their role in disrupting cancer cell proliferation. The 2-(2-methoxyethoxy)pyrimidin-5-amine molecule has been tested against various cancer cell lines, showing notable effects on cell growth inhibition. Mechanistic studies indicate that it may induce apoptosis or arrest the cell cycle at specific phases, offering a novel approach to cancer therapy. These findings align with recent trends in oncology research, where targeting multiple pathways simultaneously is key to overcoming drug resistance.
The synthesis of 2-(2-methoxyethoxy)pyrimidin-5-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. The development of efficient synthetic routes is essential for scaling up production and making this compound more accessible for research purposes. Collaborative efforts between synthetic chemists and biologists have been instrumental in optimizing these processes.
The future prospects of 2-(2-methoxyethoxy)pyrimidin-5-amine are bright, with ongoing research aimed at expanding its therapeutic applications. Investigating its interactions with other biological targets and exploring its potential in combination therapies are among the priorities. Additionally, efforts are underway to develop prodrugs based on this scaffold, which could improve bioavailability and reduce side effects. As our understanding of disease mechanisms evolves, so too will the opportunities for leveraging compounds like 1251024-07-3 in innovative treatments.
In conclusion, the compound identified by CAS number 1251024-07-3 and named 2-(2-methoxyethoxy)pyrimidin-5-amine represents a significant contribution to pharmaceutical chemistry. Its unique structure and promising biological activities position it as a valuable tool for drug discovery and development. With continued research and innovation, this compound has the potential to play a crucial role in addressing some of today's most pressing medical challenges.
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